Pyrazole NH Hydrogen-Bond Donor Capability vs. N‑Methyl Analog
The target compound possesses a free pyrazole NH group, whereas the closest commercial analog —2,2,2‑trifluoro‑1‑(1‑methyl‑1H‑pyrazol‑4‑yl)ethan‑1‑amine (CAS 1152551‑09‑1)— carries a methyl substituent at N1, eliminating the hydrogen‑bond donor. The pyrazole NH of the target compound has an expected pKa in the range of 9–10 (typical for 1H‑pyrazoles), enabling pH‑dependent deprotonation for N‑alkylation, N‑arylation, or metal coordination that is chemically inaccessible in the N‑methyl series [1]. This single structural difference can be decisive when the pyrazole NH is required to engage a biological target or to serve as a synthetic handle for late‑stage diversification.
| Evidence Dimension | Presence of pyrazole NH hydrogen‑bond donor |
|---|---|
| Target Compound Data | Free NH at pyrazole N1; estimated pKa ≈ 9–10 (class‑typical for 1H‑pyrazoles) [1]. |
| Comparator Or Baseline | 2,2,2‑Trifluoro‑1‑(1‑methyl‑1H‑pyrazol‑4‑yl)ethan‑1‑amine (CAS 1152551‑09‑1): N1‑CH₃; predicted pKa 4.28 ± 0.50 . |
| Quantified Difference | Qualitative: H‑bond donor present vs. absent; pKa shift of ~5 orders of magnitude. |
| Conditions | Structural comparison; pKa values predicted by ACD/Labs or similar software. |
Why This Matters
The free NH is essential for any application requiring a hydrogen‑bond donor pharmacophore element or a site for N‑directed functionalisation; procurement of the N‑methyl analog would preclude these uses.
- [1] Alkorta, I., & Elguero, J. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. RSC Advances, 5, 11524–11531. DOI: 10.1039/C4RA14189J. View Source
